molecular formula C8H14N2O B13481921 5-tert-Butyl-N-methylisoxazol-3-amine

5-tert-Butyl-N-methylisoxazol-3-amine

Cat. No.: B13481921
M. Wt: 154.21 g/mol
InChI Key: BKIWSSGQZQKPML-UHFFFAOYSA-N
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Description

5-tert-Butyl-N-methylisoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-N-methylisoxazol-3-amine typically involves the cycloaddition reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This method is favored for its efficiency and the ability to produce high yields of the desired product. The reaction conditions often include the use of water as a solvent instead of more hazardous organic solvents like chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process is optimized for cost-effectiveness and environmental sustainability by minimizing the use of toxic reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-N-methylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the isoxazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Mechanism of Action

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-tert-butyl-N-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(9-4)10-11-6/h5H,1-4H3,(H,9,10)

InChI Key

BKIWSSGQZQKPML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC

Origin of Product

United States

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